molecular formula C12H17F2N3O3 B7351109 5-(difluoromethyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1-methylpyrazole-3-carboxamide

5-(difluoromethyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1-methylpyrazole-3-carboxamide

Cat. No. B7351109
M. Wt: 289.28 g/mol
InChI Key: ROFNBDJVGYENQY-PSASIEDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(difluoromethyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1-methylpyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative and has been synthesized using different methods.

Mechanism of Action

The exact mechanism of action of this compound is not fully understood. However, it has been proposed that it works by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins, which are known to cause inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that the compound 5-(difluoromethyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1-methylpyrazole-3-carboxamide has significant biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever in animal models. It has also been shown to reduce the growth of cancer cells and inhibit the formation of blood vessels in tumors.

Advantages and Limitations for Lab Experiments

One of the major advantages of using this compound in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines and COX-2 activity. This makes it an ideal candidate for studying the mechanisms of inflammation and pain. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on this compound. One area of research could be to study its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research could be to investigate its potential use as an anti-cancer agent. Additionally, further studies could be conducted to better understand its mechanism of action and to develop more efficient synthesis methods for this compound.
Conclusion:
In conclusion, the compound 5-(difluoromethyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1-methylpyrazole-3-carboxamide has significant potential for use in various fields due to its anti-inflammatory, analgesic, and antipyretic properties. While its exact mechanism of action is not fully understood, it has been shown to inhibit the production of pro-inflammatory cytokines and COX-2 activity. Further research is needed to fully understand the potential of this compound in the treatment of various diseases and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 5-(difluoromethyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1-methylpyrazole-3-carboxamide has been achieved using different methods. One of the most common methods involves the reaction of 5-(difluoromethyl)-1-methylpyrazole-3-carboxylic acid with (3R,4R)-4-methoxyoxan-3-amine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified using column chromatography to obtain the desired product.

Scientific Research Applications

The compound 5-(difluoromethyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1-methylpyrazole-3-carboxamide has been extensively studied for its potential applications in various fields. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of cancer, cardiovascular diseases, and neurological disorders.

properties

IUPAC Name

5-(difluoromethyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2N3O3/c1-17-9(11(13)14)5-7(16-17)12(18)15-8-6-20-4-3-10(8)19-2/h5,8,10-11H,3-4,6H2,1-2H3,(H,15,18)/t8-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFNBDJVGYENQY-PSASIEDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)NC2COCCC2OC)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC(=N1)C(=O)N[C@@H]2COCC[C@H]2OC)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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